molecular formula C16H16N4OS B12125758 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide

Cat. No.: B12125758
M. Wt: 312.4 g/mol
InChI Key: IEYJZSAYZOISEB-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide is a complex organic compound that features a benzothiazole ring fused to a pyrazine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazine rings, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(1,3-Benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by targeting specific proteins involved in cell division .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide apart is its unique combination of the benzothiazole and pyrazine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N,N-diethylpyrazine-2-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-3-20(4-2)16(21)14-13(17-9-10-18-14)15-19-11-7-5-6-8-12(11)22-15/h5-10H,3-4H2,1-2H3

InChI Key

IEYJZSAYZOISEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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